![molecular formula C12H18N2O2 B13901050 Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13901050.png)
Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate is a chemical compound with the molecular formula C12H18N2O2. It is a bicyclic compound that contains a cyano group and a tert-butyl ester group. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic amine with tert-butyl chloroformate and a cyanide source. The reaction is usually carried out under anhydrous conditions and may require the use of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing appropriate safety and environmental controls.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various esters or amides, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclic structure provides rigidity and specificity in binding to target molecules. The tert-butyl ester group can be hydrolyzed to release the active compound in a controlled manner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate: Similar structure with a hydroxymethyl group instead of a cyano group.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different bicyclic structure but similar functional groups.
Uniqueness
Tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate is unique due to its specific combination of a cyano group and a tert-butyl ester group on a bicyclic scaffold. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H18N2O2 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl 5-cyano-2-azabicyclo[3.1.1]heptane-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-13)6-9(14)7-12/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
LHIFYMJGTLKCQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)

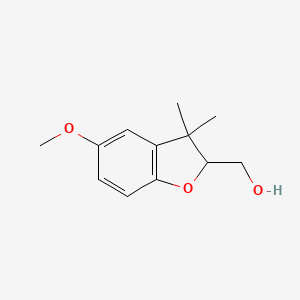

![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
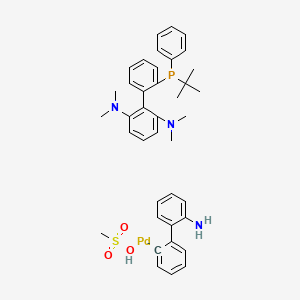
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B13900999.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
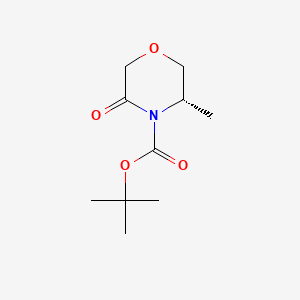
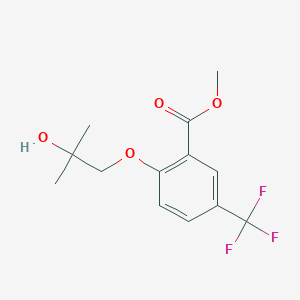
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
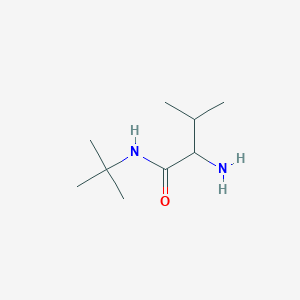
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
